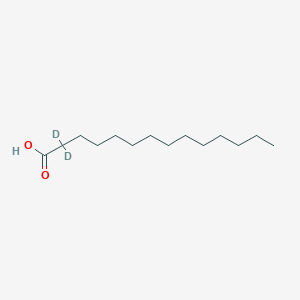

Tetradecanoic-2,2-D2 acid

Descripción general

Descripción

El ácido mirístico es un ácido graso saturado de 14 carbonos que se encuentra comúnmente en las grasas animales y vegetales, particularmente en la grasa de mantequilla, el aceite de coco, el aceite de palma y el aceite de nuez moscada . El etiquetado con deuterio hace que el ácido mirístico-d2 sea útil como estándar interno para la cuantificación del ácido mirístico en diversas aplicaciones analíticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido mirístico-d2 se puede sintetizar mediante la deuteración del ácido mirístico. Este proceso implica el reemplazo de átomos de hidrógeno con átomos de deuterio. La deuteración se puede lograr utilizando gas deuterio (D2) en presencia de un catalizador en condiciones controladas .

Métodos de producción industrial: La producción industrial del ácido mirístico-d2 normalmente implica el uso de reactivos y disolventes deuterados para asegurar altos niveles de incorporación de deuterio. El proceso puede incluir pasos como hidrogenación, deuteración y purificación para obtener el producto final con alta pureza y contenido de deuterio .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido mirístico-d2 experimenta reacciones químicas similares al ácido mirístico, que incluyen:

Oxidación: El ácido mirístico-d2 se puede oxidar para formar aldehído mirístico y alcohol mirístico.

Reducción: La reducción del ácido mirístico-d2 puede producir alcohol mirístico.

Esterificación: El ácido mirístico-d2 puede reaccionar con alcoholes para formar ésteres, como el miristato de mirilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Esterificación: Se utilizan catalizadores ácidos como ácido sulfúrico (H2SO4) o ácido p-toluensulfónico (PTSA) en reacciones de esterificación.

Principales productos formados:

Oxidación: Aldehído mirístico y alcohol mirístico.

Reducción: Alcohol mirístico.

Esterificación: Miristato de mirilo.

Aplicaciones Científicas De Investigación

El ácido mirístico-d2 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El ácido mirístico-d2 ejerce sus efectos a través de diversos objetivos moleculares y vías:

Lipidación de proteínas: El ácido mirístico-d2 se incorpora a la coenzima A miristoil y se transfiere a la glicina N-terminal de ciertas proteínas mediante la N-miristoiltransferasa.

Metabolismo de la glucosa: Se ha demostrado que el ácido mirístico-d2 aumenta los niveles de diacilglicerol quinasa δ, lo que mejora la captación de glucosa en las células musculares y mejora la tolerancia a la glucosa en modelos diabéticos.

Compuestos similares:

Ácido palmítico-d2: Un ácido graso saturado de 16 carbonos con un etiquetado de deuterio similar que se utiliza para fines analíticos similares.

Ácido esteárico-d2: Un ácido graso saturado de 18 carbonos que se utiliza en la investigación de lípidos y la cuantificación.

Singularidad: El ácido mirístico-d2 es único debido a su longitud específica de cadena de 14 carbonos y su papel en la lipidación de proteínas, que no es tan prominente en los ácidos grasos de cadena más larga como el ácido palmítico y el ácido esteárico .

Comparación Con Compuestos Similares

Palmitic Acid-d2: A 16-carbon saturated fatty acid with similar deuterium labeling used for similar analytical purposes.

Stearic Acid-d2: An 18-carbon saturated fatty acid used in lipid research and quantification.

Uniqueness: Myristic Acid-d2 is unique due to its specific 14-carbon chain length and its role in protein lipidation, which is not as prominent in longer-chain fatty acids like palmitic acid and stearic acid .

Actividad Biológica

Tetradecanoic-2,2-D2 acid, commonly known as myristic acid-d2, is a deuterated form of myristic acid, a saturated fatty acid found in various natural sources such as nutmeg, coconut oil, and palm oil. This compound has garnered attention for its biological activity, particularly in relation to its interactions with enzymes and its effects on cellular processes.

- Molecular Formula: C14H28O2

- Molecular Weight: 228.3709 g/mol

- CAS Number: 30719-21-2

This compound primarily interacts with various enzymes and biomolecules within the body. Notably, it inhibits the enzyme carboxylesterase (EC 3.1.1.1), which is crucial for the hydrolysis of carboxylic ester compounds. This inhibition can lead to significant alterations in metabolic pathways and cellular functions.

Biochemical Pathways Affected

-

Autophagy Regulation:

- Myristic acid-d2 has been implicated in the regulation of autophagy, a vital cellular process for the degradation and recycling of cellular components. This regulation can affect overall cellular health and function.

- Anti-Virulence Properties:

Cellular Effects

The biological activity of this compound extends to various cellular effects:

- Inhibition of Biofilm Formation:

- Impact on Gene Expression:

- The compound can alter gene expression profiles related to inflammation and immune responses, potentially leading to therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Concentration (µM) |

|---|---|---|

| Enzyme Inhibition | Inhibition of carboxylesterase | Not specified |

| Anti-Virulence | Reduction of pyocyanin production | 40 - 1000 |

| Biofilm Reduction | Significant reduction in biofilm formation | 3 |

| Autophagy Regulation | Role in enhancing autophagic processes | Not specified |

Case Study: Interaction with Pseudomonas aeruginosa

A study investigated the effects of this compound on Pseudomonas aeruginosa virulence. The results indicated that at concentrations between 40 µM and 1,000 µM, the compound effectively reduced pyocyanin production by up to 58%. Additionally, it was found that co-administration with myristic acid could exacerbate damage in an animal model while this compound alone mitigated damage without affecting bacterial viability .

Propiedades

IUPAC Name |

2,2-dideuteriotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-KLTYLHELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.